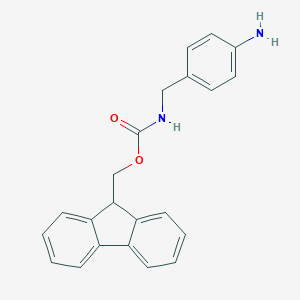
4-(N-Fmoc-氨甲基)苯胺
描述
4-(N-Fmoc-aminomethyl)aniline is an aromatic amine derived from aniline and 4-fluorobenzoyl chloride. It is a versatile compound widely used in organic synthesis, biochemical studies, and drug development . The compound has a molecular formula of C22H20N2O2 and a molecular weight of 344.41 g/mol .
科学研究应用
4-(N-Fmoc-aminomethyl)aniline is extensively used in:
Organic Synthesis: As a building block for creating more complex compounds.
Biochemical Studies: To probe the structure and functionality of proteins and other biological molecules.
Drug Development: For the synthesis of new drugs and examination of their pharmacokinetics and pharmacodynamics.
作用机制
Target of Action
The primary targets of 4-(N-Fmoc-aminomethyl)aniline, also referred to as 4-FAM, are proteins and other biological molecules . This compound has a significant role in influencing their structure and function .
Mode of Action
The precise mechanism of action of 4-FAM remains somewhat elusive. It is proposed that this compound binds to proteins and other biological molecules, thereby influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity .
Biochemical Pathways
These effects are likely the result of changes in the activity of the proteins to which 4-FAM binds .
Pharmacokinetics
It is utilized in drug development for the examination of pharmacokinetics and pharmacodynamics .
Result of Action
The binding of 4-FAM to proteins and other biological molecules can influence their structure and function, potentially leading to alterations in their activity . These changes may result in a range of biochemical and physiological effects .
生化分析
Biochemical Properties
In relation to biochemical and physiological studies, 4-(N-Fmoc-aminomethyl)aniline is used to probe the structure and functionality of proteins and various biological molecules . It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function .
Cellular Effects
The precise cellular effects of 4-(N-Fmoc-aminomethyl)aniline remain somewhat elusive; nonetheless, it is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .
Molecular Mechanism
The precise mechanism of action of 4-(N-Fmoc-aminomethyl)aniline remains somewhat elusive; nonetheless, it is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .
准备方法
Synthetic Routes and Reaction Conditions: 4-(N-Fmoc-aminomethyl)aniline can be synthesized through the reaction of 4-aminobenzylamine with Fmoc-Osu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) under mild conditions . The reaction typically involves stirring the reactants in an appropriate solvent, such as dimethylformamide, at room temperature for several hours.
Industrial Production Methods: Industrial production of 4-(N-Fmoc-aminomethyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: 4-(N-Fmoc-aminomethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products: The major products formed from these reactions include various substituted anilines, amides, and complex organic molecules used in drug development and biochemical research .
相似化合物的比较
4-(N-Boc-aminomethyl)aniline: Similar in structure but uses a different protecting group (tert-butoxycarbonyl).
4-(N-Cbz-aminomethyl)aniline: Uses a benzyloxycarbonyl protecting group.
Uniqueness: 4-(N-Fmoc-aminomethyl)aniline is unique due to its use of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where gentle deprotection is required .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14,23H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNVHARJJXJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647160 | |
| Record name | (9H-Fluoren-9-yl)methyl [(4-aminophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159790-81-5 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159790-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl [(4-aminophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


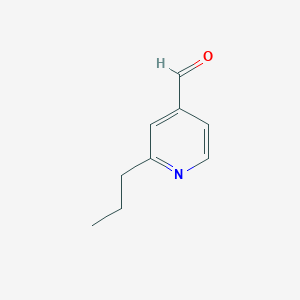
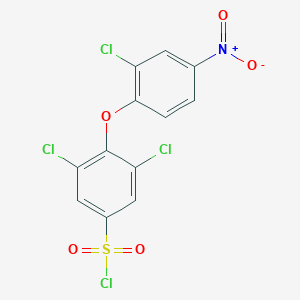
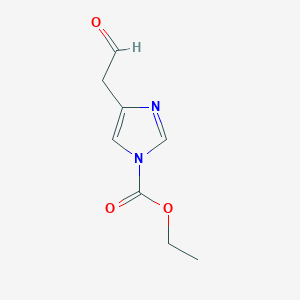
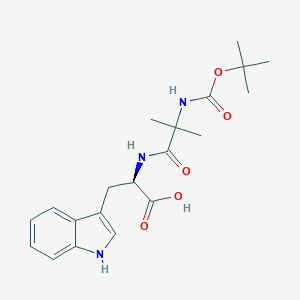
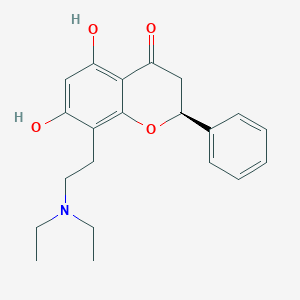
![6-(2-Oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B61433.png)
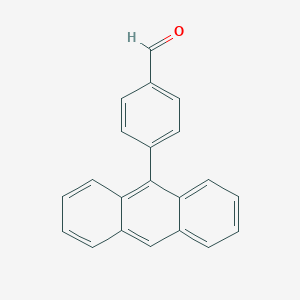
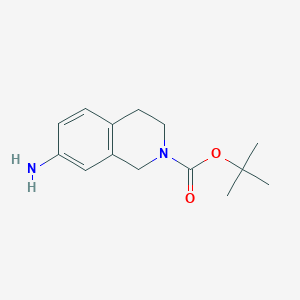
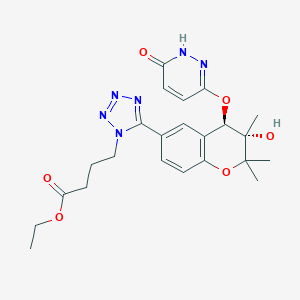
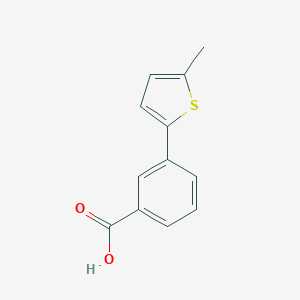

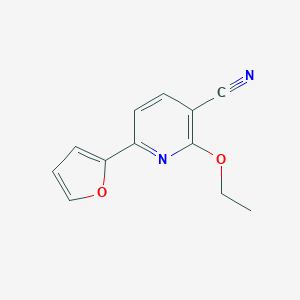
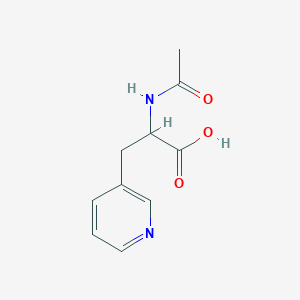
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
